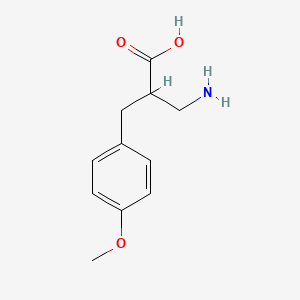

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, involves bromination, acylation, and hydrolysis steps, highlighting the versatility and adaptability of methods for creating structurally similar compounds. The overall yield from such processes can be optimized through careful control of reaction conditions (H. Ai, 2002).

Molecular Structure Analysis

Structural investigations, including X-ray crystallography and spectroscopic methods, have been applied to compounds with similar frameworks. For instance, studies on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid reveal intricate details about molecular conformation, intramolecular and intermolecular interactions, and the impact of substituents on stability and reactivity (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds showcases a range of interactions, including hydrogen bonding, that significantly influence their structural stability and reactivity patterns. For example, modifications such as methoxy substitution have been shown to stabilize molecules through additional intermolecular interactions (P. Venkatesan et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the practical applications of a compound. While specific data for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are not provided, analogous compounds have been studied to determine how structural elements influence these physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are pivotal for synthesizing and applying this compound. Investigations into compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provide insights into the effects of functional groups on chemical behavior (Isuru R. Kumarasinghe et al., 2009).

Scientific Research Applications

Synthesis and Biological Testing

A study demonstrated the synthesis of various propionamides, including compounds related to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. These compounds exhibited weak antibacterial activity, indicating potential applications in antimicrobial research (Arutyunyan et al., 2014).

Applications in Metal-Organic Frameworks (MOFs)

Research has involved using derivatives of this compound in the construction of novel MOFs. These structures, featuring modified amino acids, showed potential as Nonlinear Optical (NLO) materials due to their chiral properties (Xie et al., 2007).

Structural and Spectroscopic Analysis

A study focused on the structural investigation of a related compound, providing insights into intramolecular and intermolecular interactions. This research is essential for understanding the physical and chemical properties of such compounds (Venkatesan et al., 2016).

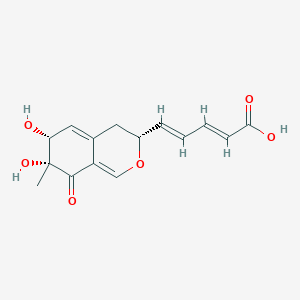

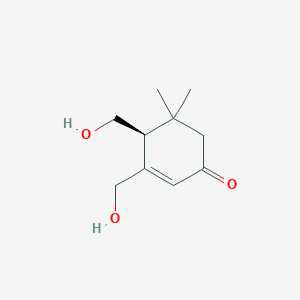

Synthesis of Naproxen Intermediates

Another study presented the synthesis of an intermediate compound related to naproxen, a well-known nonsteroidal anti-inflammatory drug. This research contributes to the understanding of the synthesis pathways of pharmaceutical compounds (Ai, 2002).

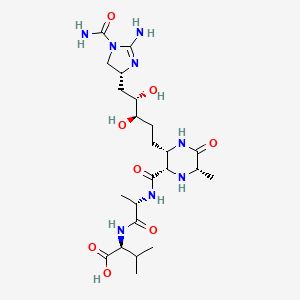

Enantiomerically Pure β-Amino Acids

The synthesis of enantiomerically pure β-amino acids, including derivatives of this compound, was explored. This has implications for the production of stereochemically pure compounds in pharmaceuticals (Lakner et al., 2003).

Studies on Structural Chemistry

Research involving the crystallography of related compounds helps in understanding the molecular structure and potential applications in various fields, including material science (Kumarasinghe et al., 2009).

Mechanism of Action

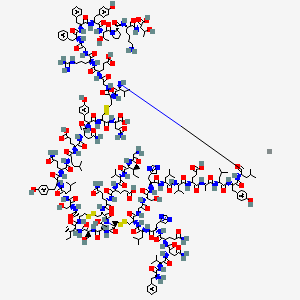

Target of Action

The primary target of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the amyloid fibril protein AS, which is responsible for rheumatoid arthritis . This compound interacts with the N-terminal AS (6–7) sequence of the non-immunoglobulin amyloid fibril protein AS .

Mode of Action

This compound acts by inhibiting the formation of amyloid fibrils . The compound contains a single β-amino acid moiety, which when incorporated into a highly amyloidogenic peptide sequence, results in the complete inhibition of amyloid fibril formation .

Biochemical Pathways

The compound affects the biochemical pathway involved in the formation of amyloid fibrils. The Boc-L-Phe-L-Leu-OMe sequence 1, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS, self-associates to produce fibrils .

Result of Action

The result of the action of this compound is the inhibition of amyloid fibril formation . This leads to a change in the morphology of the peptide, from an elongated ribbon-like structure to a polydisperse microsphere morphology . This change in morphology is indicative of the compound’s inhibitory effect on fibril formation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKAWZDMKJDTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640588 | |

| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

682803-14-1 | |

| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)

![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)

![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)

![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)